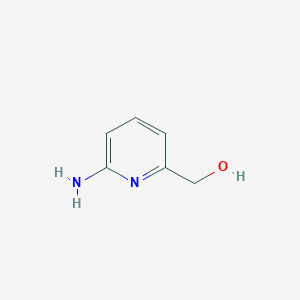

(6-Aminopyridin-2-yl)methanol

Beschreibung

Contextualization within Pyridine (B92270) Chemistry and Heterocyclic Compounds

Pyridine, a colorless liquid with a distinct and unpleasant odor, is a fundamental heterocyclic aromatic organic compound. nih.gov It can be derived from crude coal tar or synthesized from other chemicals and serves as a solvent and a precursor in the production of a multitude of products, including pharmaceuticals, vitamins, and agrochemicals. nih.gov

(6-Aminopyridin-2-yl)methanol is a derivative of pyridine and belongs to the broader class of heterocyclic compounds. chemscene.com These are organic compounds that contain a ring structure composed of atoms of at least two different elements. chemscene.comcymitquimica.com The presence of the pyridine ring, along with the amino and methanol (B129727) functional groups, imparts specific chemical properties and reactivity to this compound, making it a key intermediate in organic synthesis. cymitquimica.com

Significance and Research Interest in this compound and its Derivatives

The significance of this compound lies in its role as a versatile precursor for the synthesis of a wide array of derivatives with important biological activities and material properties. The amino group provides a site for various chemical modifications, such as acylation and alkylation, allowing for the creation of diverse molecular structures.

Derivatives of this compound have been investigated for their potential applications in medicinal chemistry. For instance, they have been used in the synthesis of compounds studied as 5-HT1F agonists for the potential treatment of migraine and as inhibitors of enzymes like myeloperoxidase (MPO), which is involved in inflammatory responses. chemicalbook.com Furthermore, some derivatives have shown cytotoxic activity against cancer cell lines, indicating potential for the development of new anticancer agents. mdpi.comsemanticscholar.org The core structure is also a key component in the synthesis of certain nitric oxide synthase (NOS) inhibitors. google.com

The compound and its derivatives are also of interest in materials science, where they can be used as monomers for the preparation of polymers. cymitquimica.comcymitquimica.com The ability of the pyridine nitrogen and the amino group to coordinate with metal ions also makes these compounds valuable ligands in coordination chemistry.

Overview of Key Academic Disciplines Engaging with this compound

The study of this compound and its derivatives is inherently interdisciplinary, attracting researchers from several key academic fields:

Organic Chemistry: Focuses on the synthesis of this compound and its derivatives, exploring new reaction pathways and methodologies. dovepress.comsemanticscholar.org

Medicinal Chemistry: Investigates the design, synthesis, and development of new pharmaceutical agents based on the this compound scaffold for various therapeutic targets. google.comgoogle.com

Materials Science: Explores the use of this compound and its derivatives in the creation of novel polymers and materials with specific functional properties. cymitquimica.comsmolecule.com

Coordination Chemistry: Studies the interaction of this compound and its derivatives with metal ions to form coordination complexes with potential catalytic or other applications. researchgate.net

Computational Chemistry: Employs theoretical methods to study the electronic structure, properties, and reactivity of this compound and its derivatives, aiding in the design of new molecules. researchgate.net

Historical Perspectives on the Study of this compound and Related Pyridine Methanols

The study of pyridine and its derivatives has a long history, with pyridine itself first being synthesized in 1876. iarc.fr The exploration of pyridine methanols, a class of compounds that includes this compound, has evolved alongside advancements in synthetic organic chemistry. Early research focused on the isolation of pyridine bases from coal tar, but the development of synthetic methods in the mid-20th century provided more controlled routes to a wider variety of pyridine derivatives. iarc.fr

The synthesis of specifically substituted pyridines like this compound has been driven by the increasing demand for tailored building blocks in drug discovery and materials science. Over the years, numerous synthetic strategies have been developed to introduce functional groups at specific positions on the pyridine ring. For example, the Boekelheide reaction, which involves the rearrangement of a pyridine N-oxide, has been a valuable tool for introducing a hydroxymethyl group at the 2-position. semanticscholar.orgmdpi.com The ongoing research into pyridine methanols continues to yield novel compounds with diverse and valuable applications. worktribe.comresearchgate.netresearchgate.net

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H8N2O | cymitquimica.comchemscene.com |

| Molecular Weight | 124.14 g/mol | chemscene.com |

| Appearance | Solid | cymitquimica.com |

| Purity | Typically ≥97% | cymitquimica.comsigmaaldrich.com |

| InChI Key | YGMPMXTWKROXPP-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |

| CAS Number | 79651-64-2 | chemscene.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-aminopyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMPMXTWKROXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457846 | |

| Record name | (6-aminopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79651-64-2 | |

| Record name | (6-aminopyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-2-PYRIDINEMETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 6 Aminopyridin 2 Yl Methanol

Established Synthetic Routes for (6-Aminopyridin-2-yl)methanol

Established synthetic routes for this compound primarily involve the functionalization of pre-existing pyridine (B92270) rings or the reduction of suitably substituted precursors. These methods are foundational in heterocyclic chemistry and offer reliable, albeit sometimes lengthy, pathways to the target molecule.

Functionalization of Pyridine Derivatives

A common strategy for the synthesis of this compound is the functionalization of readily available pyridine derivatives. A logical precursor for this approach is 2-amino-6-methylpyridine (B158447), also known as 6-amino-2-picoline. chemspider.comsigmaaldrich.comchemicalbook.com This starting material possesses the required amino group and the correct substitution pattern on the pyridine ring. The key transformation in this route is the oxidation of the methyl group to a hydroxymethyl group.

The oxidation of picolines to their corresponding carboxylic acids is a well-documented transformation, often utilizing strong oxidizing agents like potassium permanganate (B83412) (KMnO4). wikipedia.org However, for the synthesis of the alcohol, a more controlled oxidation is necessary to avoid over-oxidation to the carboxylic acid. While specific conditions for the direct, controlled oxidation of 2-amino-6-methylpyridine to this compound are not extensively detailed in readily available literature, general methods for the oxidation of methylpyridines can be adapted. Catalytic systems, potentially involving transition metals, under carefully controlled conditions of temperature and oxidant concentration, would be required to achieve the desired selectivity for the alcohol.

The reaction scheme for this proposed functionalization is as follows:

Challenges in this approach include achieving selective oxidation of the methyl group without affecting the amino group or the pyridine ring, and preventing the over-oxidation to the corresponding aldehyde or carboxylic acid.

Reductive Pathways for Precursor Compounds

An alternative and often more direct route to this compound involves the reduction of a precursor compound where the 2-position is already at a higher oxidation state, such as a carboxylic acid or an ester. The ideal precursor for this pathway is 6-aminopyridine-2-carboxylic acid (6-aminopicolinic acid) or its corresponding esters.

The synthesis of 6-aminopyridine-2-carboxylic acid can be achieved through various methods, including the reaction of 2-chloronicotinic acid with ammonia (B1221849) followed by oxidation, or the reaction of pyridine-2,6-dicarboxylic acid with ammonia in the presence of a reducing agent. nbinno.com Once the 6-aminopicolinic acid is obtained, it can be reduced to the desired alcohol.

Powerful reducing agents like lithium aluminum hydride (LiAlH4) are commonly used for the reduction of carboxylic acids and esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). This method is generally high-yielding and provides a clean conversion. The proposed reaction is:

This reductive approach is often preferred due to its high efficiency and the commercial availability of related starting materials. For instance, the synthesis of isomeric aminopicolinic acids has been described, providing a basis for the preparation of the necessary precursor. umsl.edu

Palladium-Mediated Coupling Reactions for Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be employed for the preparation of derivatives of this compound. While not a direct synthesis of the parent compound itself, these methods are invaluable for creating a library of related structures with diverse functionalities.

A common strategy involves the use of a halogenated aminopyridine precursor, such as 2-amino-6-halopyridine. This substrate can then undergo various palladium-catalyzed coupling reactions. For instance, a Sonogashira coupling with a protected propargyl alcohol could introduce a three-carbon chain that can be subsequently reduced to a hydroxymethyl group.

More advanced palladium-catalyzed reactions, such as hydroxycarbonylation, have been developed for the conversion of aryl halides to carboxylic acids. nih.gov Although this yields the acid, it could be a step in a two-step process involving subsequent reduction.

Furthermore, palladium-catalyzed amination reactions of 6-bromo- and 6-chloropurine (B14466) nucleosides have been reported, demonstrating the utility of these catalysts in complex heterocyclic systems. nih.gov This highlights the potential for using similar catalytic systems to modify the amino group of this compound or to introduce the amino group onto a pre-functionalized pyridine ring.

A hypothetical reaction for derivative synthesis could be:

The choice of coupling partner would determine the nature of the resulting derivative.

Novel and Emerging Synthetic Strategies

In addition to established routes, novel synthetic strategies are continuously being developed to improve efficiency, reduce reaction times, and enhance the "green" credentials of chemical processes. These emerging methods are highly relevant to the synthesis of functionalized pyridines like this compound.

Microwave-Assisted Synthesis in Pyridine Chemistry

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products. preprints.orgmdpi.comnih.gov The application of microwave irradiation to the synthesis of pyridine derivatives is well-documented and offers a promising avenue for the efficient production of this compound.

Many classical reactions, such as those involving nucleophilic substitution or condensation, can be significantly accelerated under microwave conditions. For example, the synthesis of aminopyrimidines and other nitrogen-containing heterocycles has been successfully achieved using microwave assistance. x-mol.commdpi.com

In the context of the synthetic routes for this compound, microwave heating could be applied to:

The amination of a 6-halopyridine-2-methanol precursor.

The reduction of 6-aminopicolinic acid or its ester, potentially with alternative reducing agents that are more amenable to microwave heating.

Palladium-catalyzed coupling reactions to generate derivatives, where microwave irradiation is known to often improve catalyst turnover and reaction rates.

A comparison of conventional versus microwave-assisted synthesis for a generic heterocyclic synthesis is presented in the table below, illustrating the typical advantages of the latter.

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Pyridazine Synthesis | Reflux in toluene (B28343) or DMF for several days | 150 °C in dichloromethane (B109758) for several hours | nih.gov |

| Pyrrolo[2,3-b]pyrrole Synthesis | Reflux for extended periods | 10 minutes at 900 W | mdpi.com |

| Acetamide Synthesis | Stirring at room temperature for 1-2 hours | 5-10 minutes at 65-70 °C | preprints.org |

One-Pot Synthesis Approaches for Trifluoromethyl-Containing Analogues

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. This approach is particularly valuable for the synthesis of complex molecules, such as trifluoromethyl-containing analogues of this compound. The trifluoromethyl group is a key pharmacophore in many modern drugs, and efficient methods for its introduction are highly sought after.

While a specific one-pot synthesis for trifluoromethyl-containing analogues of this compound is not explicitly described in the reviewed literature, the principles of one-pot synthesis can be applied to the design of such a route. For example, a multi-component reaction involving a pyridine-containing building block, a trifluoromethyl source, and other reactants could potentially assemble the desired molecule in a single step.

Research into the synthesis of other trifluoromethylated heterocycles provides a conceptual framework. For instance, the development of novel trifluoromethylating agents and their application in one-pot reactions is an active area of research. These methods could be adapted to pyridine-based substrates to generate novel analogues of this compound for biological screening.

Green Chemistry Approaches to this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of fine chemicals to minimize environmental impact. For the synthesis of this compound, several strategies can be envisaged to enhance the sustainability of the process.

Catalytic Hydrogenation: A prominent green approach involves the catalytic hydrogenation of a suitable precursor, such as 6-aminopicolinaldehyde or a derivative of 6-aminopicolinic acid. This method employs molecular hydrogen as a clean reductant, with water being the only byproduct. The choice of catalyst is crucial for efficiency and selectivity. Noble metal catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are often effective. The use of these heterogeneous catalysts simplifies product purification as they can be easily removed by filtration.

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, which utilizes a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst. This approach can be advantageous in terms of operational simplicity and safety.

Biocatalysis: The use of enzymes, or whole-cell biocatalysts, offers a highly selective and environmentally benign route. For instance, alcohol dehydrogenases (ADHs) could be employed for the asymmetric reduction of 6-aminopicolinaldehyde to furnish enantiomerically enriched this compound, should a chiral product be desired. Biocatalytic processes are typically conducted in aqueous media under mild conditions, significantly reducing the use of volatile organic solvents and energy consumption.

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Approach | Reagents and Conditions | Advantages |

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C, solvent (e.g., ethanol (B145695), methanol) | High atom economy, clean byproduct (water), catalyst recyclability. |

| Transfer Hydrogenation | Hydrogen donor (e.g., isopropanol, formic acid), catalyst | Avoids the use of high-pressure hydrogen gas, operational simplicity. |

| Biocatalysis | Alcohol dehydrogenase (ADH), cofactor (e.g., NADH), buffer | High selectivity, mild reaction conditions, aqueous solvent. |

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity: The primary challenge in the synthesis of this compound is achieving the desired 2,6-disubstitution pattern on the pyridine ring. The synthetic strategy must control the regioselectivity of both the introduction of the amino group and the formation of the hydroxymethyl group.

Starting from a pre-functionalized pyridine ring is a common strategy to ensure regiocontrol. For example, utilizing 6-aminopicolinic acid as a starting material inherently establishes the correct substitution pattern. Subsequent reduction of the carboxylic acid functionality to the alcohol would then yield the target molecule.

Another approach involves the regioselective functionalization of a pyridine derivative. For instance, the nucleophilic aromatic substitution (SNAr) of a 2-halo-6-substituted pyridine with an amino source can be a viable route. The position of the leaving group (halide) and the activating/directing effects of the other substituent are critical for achieving the desired regioselectivity.

Stereoselectivity: As this compound is a prochiral molecule, the synthesis of a specific enantiomer would require a stereoselective approach. This is particularly relevant if the final application of the compound is in a chiral environment, such as in pharmaceuticals.

Asymmetric reduction of a carbonyl precursor, like 6-aminopicolinaldehyde, is a key strategy for introducing stereoselectivity. This can be achieved through:

Chiral Catalysts: Using transition metal catalysts complexed with chiral ligands for hydrogenation or transfer hydrogenation can induce enantioselectivity.

Biocatalysis: As mentioned earlier, enzymes like alcohol dehydrogenases are highly effective for producing enantiomerically pure alcohols.

The following table outlines key considerations for achieving selectivity in the synthesis:

| Selectivity | Strategy | Key Factors |

| Regioselectivity | Use of pre-functionalized starting materials (e.g., 6-aminopicolinic acid) | Availability and stability of the starting material. |

| Nucleophilic aromatic substitution on a di-substituted pyridine | Nature and position of the leaving group and other substituents. | |

| Stereoselectivity | Asymmetric reduction of a carbonyl precursor | Choice of chiral catalyst or biocatalyst, reaction conditions. |

Industrial Scale-Up and Manufacturing Considerations in Academic Contexts

The transition of a synthetic route from a laboratory setting to an industrial scale presents a unique set of challenges that are also pertinent to consider in an academic research context, especially when developing potentially commercializable compounds.

Process Safety and Hazard Analysis: A thorough evaluation of the safety of all reagents, intermediates, and reaction conditions is paramount. For instance, the use of highly reactive and pyrophoric reagents like lithium aluminum hydride (LiAlH₄), while common in laboratory-scale reductions, poses significant safety risks on a larger scale. Alternative, safer reducing agents such as sodium borohydride (B1222165) (NaBH₄) with additives, or catalytic hydrogenation, are often preferred for industrial processes.

Cost-Effectiveness and Availability of Starting Materials: The economic viability of a synthetic route is heavily dependent on the cost and availability of the starting materials and reagents. For the synthesis of this compound, readily available and inexpensive precursors like 6-aminopicolinic acid would be favored over complex, multi-step starting materials.

Process Optimization and Efficiency: Maximizing the yield and minimizing the number of synthetic steps are crucial for an efficient process. This involves optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading. The development of a telescoped or one-pot process, where multiple synthetic steps are performed in a single reactor without isolating intermediates, can significantly improve efficiency and reduce waste.

Purification and Product Isolation: The method of purification must be scalable and efficient. Crystallization is often the preferred method for purifying solid products on a large scale due to its cost-effectiveness and ability to provide high-purity materials. The choice of solvent for crystallization is critical and should be based on factors such as solubility profiles, safety, and environmental impact.

The following table summarizes key considerations for the industrial scale-up of this compound synthesis:

| Consideration | Academic Context | Industrial Scale-Up |

| Reducing Agent | LiAlH₄, NaBH₄ | Catalytic hydrogenation, safer borohydride reagents. |

| Starting Material | Commercially available, potentially expensive | Cost-effective, readily available bulk chemicals. |

| Solvent Usage | Wide variety of solvents | Limited selection based on safety, cost, and environmental regulations. |

| Purification | Chromatography, crystallization | Primarily crystallization, distillation for liquids. |

| Process Control | Manual monitoring | Automated process control for temperature, pressure, and additions. |

Chemical Reactivity and Derivatization of 6 Aminopyridin 2 Yl Methanol

Reactions Involving the Primary Amine Group

The primary amino group at the 6-position of the pyridine (B92270) ring is a key site for nucleophilic reactions. Its reactivity is characteristic of aromatic amines, allowing for the formation of amides, Schiff bases, ureas, and diazonium salts.

The primary amine of (6-Aminopyridin-2-yl)methanol readily undergoes acylation with acylating agents like acid chlorides or acid anhydrides to form stable amide derivatives. This reaction is a common strategy for protecting the amino group or for synthesizing molecules with specific functionalities. The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, which neutralizes the acid byproduct (e.g., HCl) generated during the reaction.

For instance, the reaction with acetic anhydride (B1165640) leads to the formation of N-(6-(hydroxymethyl)pyridin-2-yl)acetamide. nih.govmatrix-fine-chemicals.com Similarly, reaction with other acylating agents can introduce different acyl groups. The acylation is generally chemoselective for the more nucleophilic amino group over the hydroxyl group under standard conditions. researchgate.net

| Acylating Agent | Product | Reaction Conditions |

| Acetic Anhydride | N-(6-(hydroxymethyl)pyridin-2-yl)acetamide | Pyridine or other base, room temperature |

| Benzoyl Chloride | N-(6-(hydroxymethyl)pyridin-2-yl)benzamide | Base (e.g., Triethylamine), CH₂Cl₂ |

| 4-Methylphenyl sulfonyl chloride | [4-Methylphenylsulphonamido] derivative | Basic medium |

This table presents plausible acylation and amidation reactions based on the known reactivity of aminopyridines. researchgate.net

The primary amine group can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. edu.krdekb.eg This reaction is typically catalyzed by a small amount of acid and involves the removal of a water molecule. The formation of the C=N double bond is reversible and the stability of the resulting Schiff base can vary depending on the structure of the carbonyl compound used. researchgate.net

The reaction of this compound with an aromatic aldehyde, such as benzaldehyde, in a solvent like ethanol (B145695) under reflux conditions would yield the corresponding Schiff base, (E)-N-benzylidene-6-(hydroxymethyl)pyridin-2-amine. nih.gov

| Carbonyl Compound | Product (Schiff Base) | Typical Solvent |

| Benzaldehyde | (E)-N-benzylidene-6-(hydroxymethyl)pyridin-2-amine | Ethanol, Methanol (B129727) |

| 2-Hydroxybenzaldehyde | 2-(((6-(hydroxymethyl)pyridin-2-yl)imino)methyl)phenol | Ethanol |

| Acetone | N-((6-(hydroxymethyl)pyridin-2-yl)propan-2-imine | Methanol |

This table illustrates expected Schiff base formation reactions based on general organic synthesis principles. iosrjournals.org

The nucleophilic primary amine of this compound reacts readily with isocyanates to form substituted urea (B33335) derivatives. nih.gov This reaction involves the addition of the amine to the electrophilic carbonyl carbon of the isocyanate group. The resulting ureas are often stable, crystalline solids. This synthetic route is highly efficient for producing unsymmetrical ureas. google.com

For example, treating this compound with phenyl isocyanate in a suitable solvent like dimethylformamide (DMFA) would yield 1-(6-(hydroxymethyl)pyridin-2-yl)-3-phenylurea. cyberleninka.ru

| Isocyanate | Product (Urea Derivative) | Catalyst (if any) |

| Phenyl isocyanate | 1-(6-(hydroxymethyl)pyridin-2-yl)-3-phenylurea | None typically required |

| Methyl isocyanate | 1-(6-(hydroxymethyl)pyridin-2-yl)-3-methylurea | None typically required |

| m-Tolyl isocyanate | 1-(6-(hydroxymethyl)pyridin-2-yl)-3-(m-tolyl)urea | Potash (K₂CO₃) |

This table shows representative reactions for the synthesis of urea derivatives from primary amines. cyberleninka.ruresearchgate.netnih.gov

The primary aromatic amine of this compound can be converted into a diazonium salt through a process called diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The resulting diazonium salt, (6-(hydroxymethyl)pyridin-2-yl)diazonium chloride, is generally unstable and is used immediately in subsequent reactions. organic-chemistry.orgcuhk.edu.hk

These diazonium salts are weak electrophiles and can react with electron-rich aromatic compounds, such as phenols or anilines, in a reaction known as azo coupling. scirp.orgresearchgate.net This process forms highly colored azo compounds. For instance, coupling the diazotized this compound with phenol (B47542) in a basic solution would produce 4-((6-(hydroxymethyl)pyridin-2-yl)diazenyl)phenol, an azo dye. journalpsij.com

Reactions Involving the Hydroxyl Group

The primary hydroxyl group in the hydroxymethyl substituent offers another site for chemical modification, primarily through reactions typical of alcohols, such as esterification and etherification. These reactions allow for the introduction of various functional groups, altering the molecule's physical and chemical properties.

Esterification: The hydroxyl group of this compound can be converted to an ester by reacting with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acid chloride or acid anhydride. elsevierpure.com When using a carboxylic acid, an acid catalyst (such as sulfuric acid) is typically required to facilitate the reaction, which is known as Fischer esterification. chemicalbook.com For example, reacting this compound with acetic acid in the presence of a catalytic amount of H₂SO₄ would yield (6-aminopyridin-2-yl)methyl acetate. Using acetic anhydride, often in the presence of a base like pyridine, provides a more efficient route to the same product. nih.gov

Etherification: Ethers can be synthesized from the hydroxyl group, most commonly via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comyoutube.com This method involves two steps: first, the deprotonation of the hydroxyl group with a strong base (such as sodium hydride, NaH) to form a more nucleophilic alkoxide ion. Second, the alkoxide is treated with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the ether. organic-synthesis.comtaylorandfrancis.com For instance, treatment with NaH followed by methyl iodide would produce 6-amino-2-(methoxymethyl)pyridine.

| Reaction Type | Reagent(s) | Product |

| Esterification | Acetic acid / H₂SO₄ catalyst | (6-aminopyridin-2-yl)methyl acetate |

| Esterification | Acetic anhydride / Pyridine | (6-aminopyridin-2-yl)methyl acetate |

| Etherification | 1. NaH; 2. Methyl iodide | 6-amino-2-(methoxymethyl)pyridine |

| Etherification | 1. NaH; 2. Ethyl bromide | 6-amino-2-(ethoxymethyl)pyridine |

This table outlines common esterification and etherification reactions applicable to primary alcohols.

Oxidation Reactions

The hydroxymethyl group of this compound is susceptible to oxidation to form the corresponding aldehyde, 6-aminopyridine-2-carboxaldehyde. This transformation is a critical step in the synthesis of various derivatives, particularly those with therapeutic interest. A common and effective reagent for this selective oxidation is manganese(IV) oxide (MnO₂). organic-chemistry.orgacsgcipr.org The reaction is typically heterogeneous and involves treating the alcohol with an excess of activated MnO₂ in a suitable solvent. acsgcipr.org This method is favored for its mild conditions and selectivity for oxidizing benzylic-type alcohols without affecting other functional groups on the pyridine ring. organic-chemistry.org

Table 1: Oxidation of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Manganese(IV) oxide (MnO₂) | 6-Aminopyridine-2-carboxaldehyde | Selective Oxidation |

Reactions Involving the Pyridine Nitrogen

The this compound molecule presents two nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic amino group—that can potentially undergo alkylation and acylation. Direct N-alkylation of aminopyridines with alkyl halides can be challenging as it often leads to a mixture of products, with alkylation sometimes occurring preferentially at the more nucleophilic ring nitrogen to form a pyridinium (B92312) salt. researchgate.netwikipedia.org

However, selective N-alkylation of the exocyclic amino group can be achieved. For example, reductive amination using aldehydes or carboxylic acids in the presence of a reducing agent like sodium borohydride (B1222165) provides a route to N-monoalkylated aminopyridines under mild conditions. researchgate.net Catalytic methods using alcohols as alkylating agents in the presence of ruthenium or other transition metal complexes have also been developed for the efficient N-alkylation of the amino group on 2-aminopyridine (B139424). researchgate.netgoogle.com

N-acylation typically occurs chemoselectively at the exocyclic amino group, which is more nucleophilic than the pyridine ring nitrogen under neutral or basic conditions. The reaction with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base, yields the corresponding N-acyl-6-aminopyridin-2-yl)methanol derivatives. semanticscholar.orgacs.org The pyridine ring itself can act as an internal nucleophilic catalyst in some N-acylation reactions of amides. semanticscholar.org

This compound is a versatile ligand in coordination chemistry due to the presence of multiple potential donor sites: the pyridine ring nitrogen, the exocyclic amino nitrogen, and the hydroxyl oxygen. These sites can coordinate with a variety of metal ions to form stable coordination complexes and metal-organic frameworks (MOFs). nih.govnih.govmdpi.com

The pyridine nitrogen is a common coordination site for metal ions. sciencenet.cn The exocyclic amino group can also participate in coordination, either alone or in concert with the pyridine nitrogen to form a chelate ring. rsc.org The formation of mixed-ligand MOFs, where this compound or its derivatives act as one of the organic linkers, allows for the construction of porous materials with tailored properties for applications in catalysis and gas storage. mdpi.comresearchgate.net The ability of the amino group to form hydrogen bonds also contributes to the stability and structure of the resulting supramolecular frameworks. sciencenet.cn

Ring Functionalization and Substitution Reactions on the Pyridine Moiety

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqquimicaorganica.org Such reactions, like nitration or halogenation, require harsh conditions and typically direct the incoming electrophile to the 3- and 5-positions. uoanbar.edu.iquomustansiriyah.edu.iq The presence of the strongly activating amino group at the C-6 position in this compound would be expected to facilitate electrophilic substitution, directing incoming electrophiles to the positions ortho and para to it (C-5 and C-3, respectively).

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C-2 and C-4). stackexchange.comyoutube.com This is because the electronegative nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex. stackexchange.comyoutube.com In this compound, the C-6 position is already substituted with an amino group. If a suitable leaving group were present at the C-6 position, it could be displaced by a strong nucleophile. Base-promoted amination of polyhalogenated pyridines has been shown to be an effective method for introducing amino groups, demonstrating the feasibility of nucleophilic substitution on the pyridine ring. acs.org

Halogenation of the pyridine ring is a key functionalization reaction. While direct electrophilic halogenation is difficult, alternative methods have been developed. nih.govchemrxiv.org For instance, a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates allows for the selective introduction of halogens at the 3-position of pyridines under mild conditions. chemrxiv.org

Formation of Advanced Building Blocks and Intermediates

This compound and its derivatives are valuable building blocks in organic synthesis, particularly for the construction of complex heterocyclic systems used in medicinal chemistry and materials science. nih.govillinois.edu The dual functionality of the amino and hydroxymethyl groups allows for a wide range of subsequent transformations.

As previously mentioned, oxidation of the hydroxymethyl group yields 6-aminopyridine-2-carboxaldehyde. nih.gov This aldehyde is a precursor for the synthesis of various pharmacologically relevant molecules. For example, its condensation with thiosemicarbazide (B42300) produces thiosemicarbazone derivatives, which have been extensively studied as antineoplastic agents. nih.gov The amino group can be further derivatized, for instance, through alkylation or acylation, to modulate the biological activity of the final compounds. The strategic functionalization of this building block enables the creation of diverse molecular libraries for drug discovery programs.

Table 2: Key Derivatives of this compound

| Derivative | Synthetic Precursor | Method | Significance |

|---|---|---|---|

| 6-Aminopyridine-2-carboxaldehyde | This compound | Oxidation (e.g., with MnO₂) | Intermediate for heterocycle synthesis nih.gov |

| (6-(Alkylamino)pyridin-2-yl)methanol | This compound | Reductive Amination/Catalytic N-Alkylation | Modulation of biological properties researchgate.net |

| (6-(Acylamino)pyridin-2-yl)methanol | This compound | N-Acylation | Pharmaceutical intermediates semanticscholar.org |

| 6-Aminopyridine-2-carboxaldehyde thiosemicarbazone | 6-Aminopyridine-2-carboxaldehyde | Condensation | Potential antineoplastic agent nih.gov |

Coordination Chemistry and Metal Complexes of 6 Aminopyridin 2 Yl Methanol

(6-Aminopyridin-2-yl)methanol as a Ligand

This compound features a pyridine (B92270) ring substituted with both an amino group (-NH2) and a hydroxymethyl group (-CH2OH). This arrangement of functional groups makes it an effective chelating agent in coordination chemistry. The electronic and steric properties of the ligand can be fine-tuned through modifications, although this article focuses solely on the parent compound. vot.pl

This compound possesses three potential donor sites for coordination to a metal center:

The Pyridine Ring Nitrogen (N_pyridine): The nitrogen atom within the pyridine ring has a lone pair of electrons in an sp² hybrid orbital, making it a strong Lewis base and a primary coordination site. sciencenet.cn

The Exocyclic Amino Nitrogen (N_amino): The nitrogen of the amino group also has a lone pair of electrons and can act as a donor atom. sciencenet.cn

The Methanol (B129727) Oxygen (O_methanol): The oxygen atom of the hydroxymethyl group contains two lone pairs and can coordinate to a metal ion, particularly after deprotonation of the hydroxyl proton, which enhances its donor capacity.

The presence of these multiple donor atoms allows the molecule to function as a polydentate ligand, often coordinating in a bidentate fashion. sciencenet.cnresearchgate.net

The spatial arrangement of the donor atoms in this compound allows for the formation of stable five- or six-membered chelate rings with a metal ion. The most common coordination modes include:

Bidentate N,N' Chelation: The ligand can coordinate through the pyridine nitrogen and the amino nitrogen. 2-aminopyridine (B139424), a related structure, is known to form chelates through both its pyridine and exocyclic amine nitrogen atoms. sciencenet.cnpvpcollegepatoda.org

Bidentate N,O Chelation: Coordination can occur via the pyridine nitrogen and the methanol oxygen, forming a stable five-membered ring. This mode is well-documented for the analogous ligand 2-pyridylmethanol, which acts as a bidentate N,O-donor ligand in numerous transition metal complexes. researchgate.net

Bridging Modes: In polynuclear complexes, the ligand can act as a bridge connecting two or more metal centers. For instance, the analogous 2-pyridylmethanol ligand has been observed to act as a bridge between two mercury(II) centers in a one-dimensional coordination polymer. researchgate.net Amino-containing heterocyclic ligands like 2-aminopyridine can also engage in bridging coordination. sciencenet.cn

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction stoichiometry, the solvent system, and the presence of counter-ions.

Synthesis and Characterization of Metal Complexes

Complexes of this compound and related aminopyridine ligands are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, such as methanol or ethanol (B145695). The resulting solid complexes can be isolated by filtration and characterized using a range of analytical and spectroscopic techniques. orientjchem.orgmdpi.com

This compound and its structural analogues form stable complexes with a wide array of first- and second-row transition metals.

Copper(II) Complexes: Cu(II) complexes with pyridine-based ligands are widely studied. mdpi.com For example, the reaction of metal salts with Schiff bases derived from 2-aminopyridine yields stable Cu(II) complexes. orientjchem.org Studies on the related ligand 2-pyridylmethanol show the formation of mononuclear trans-[CuCl₂(etpy)₂] and dinuclear [Cu₂Cl₂(pyet)₂] complexes, where the ligand coordinates in a bidentate N,O fashion. researchgate.netnih.gov

Nickel(II) and Cobalt(II) Complexes: A variety of Ni(II) and Co(II) complexes with aminopyridine and pyridyl-methanol type ligands have been synthesized. nih.govresearchgate.net Spectroscopic studies of Co(II) and Ni(II) complexes with Schiff bases of 2-aminopyridine suggest square planar or octahedral geometries depending on the specific ligand and metal salt used. orientjchem.org Research on 2-pyridylmethanol complexes with saccharin (B28170) has demonstrated the formation of isomorphous [Co(sac)₂(mpy)₂] and [Ni(sac)₂(mpy)₂] complexes where the mpy ligand is a bidentate N,O-donor. researchgate.net Electronic spectra for such complexes are often used to determine ligand field parameters. kyoto-u.ac.jp

Iron(II) and Zinc(II) Complexes: Fe(II) and Zn(II) readily form complexes with N-donor ligands. derpharmachemica.comnih.govnsps.org.ng Studies on bidentate PN ligands derived from 2-aminopyridine have yielded octahedral high-spin iron(II) complexes of the type [Fe(PN)₂X₂]. researchgate.net Similarly, Zn(II) forms stable complexes with aroyl-hydrazone Schiff base ligands, which have been structurally characterized by single-crystal X-ray diffraction. nih.gov

Mercury(II) Complexes: The coordination chemistry of Hg(II) with pyridyl-methanol ligands has been explored. A notable example is the dimeric complex [Hg₂(sac)₄(mpy)₂], where 2-pyridylmethanol acts as a bridging ligand between two mercury centers, which are further connected by saccharinate ligands to form a coordination polymer. researchgate.net

Characterization of these complexes typically involves elemental analysis, conductivity measurements, magnetic susceptibility, and spectroscopic methods such as FT-IR, UV-Vis, and NMR. mdpi.comnih.gov

While aminopyridinato ligands are recognized as a versatile class for stabilizing lanthanoid complexes, specific studies detailing the synthesis of lanthanide or actinide complexes with this compound are not widely available in the current literature. tib.eu However, the broader class of pyridine-based ligands, such as pyridine carboxylates and thiourea (B124793) derivatives containing a pyridine moiety, have been successfully used to synthesize lanthanide complexes with interesting luminescence and magnetic properties. rsc.orgcjsc.ac.cn These studies suggest that this compound could potentially form stable complexes with f-block elements, though dedicated research is required to confirm this. Information regarding actinide complexes with this specific ligand is similarly scarce.

Structural Elucidation of Metal Complexes

For instance, the crystal structure of a trans-dichlorobis(2-(diphenylphosphinoamino)-N-methyl-N-phenyl-aminopyridine)iron(II) complex reveals a distorted octahedral geometry around the Fe(II) center. researchgate.net Similarly, the structures of various Cu(II) complexes often show distorted square planar or square pyramidal geometries, consistent with the Jahn-Teller effect. nih.govunl.pt

The following tables summarize crystallographic data for representative complexes with ligands analogous to this compound, illustrating common coordination geometries and structural parameters.

Table 1: Crystallographic Data for an Analogous Fe(II) Complex Data for trans-Cl,P,N-[Fe(PNMe-Ph)₂Cl₂], a complex with a bidentate PN ligand based on 2-aminopyridine. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Fe-N1 Bond Length | 2.1910(13) Å |

| Fe-P1 Bond Length | 2.6046(4) Å |

| Fe-Cl1 Bond Length | 2.3637(4) Å |

| N1-Fe-P1 Angle | 75.80(4) ° |

| N1-Fe-Cl1 Angle | 88.67(4) ° |

| P1-Fe-Cl1 Angle | 94.83(1) ° |

| Coordination Geometry | Distorted Octahedral |

Table 2: Crystallographic Data for an Analogous Cu(II) Complex Data for trans-[CuCl₂(etpy)₂], where etpy is 2-ethylpyridine, a related N-donor ligand. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Cu-N1 Bond Length | 2.015(2) Å |

| Cu-Cl1 Bond Length | 2.274(1) Å |

| N1-Cu-Cl1 Angle | 90.58(6) ° |

| N1-Cu-N1A Angle | 180.00(1) ° |

| Cl1-Cu-Cl1A Angle | 180.00(1) ° |

| Coordination Geometry | Distorted Square Planar |

Table 3: Crystallographic Data for an Analogous Zn(II) Complex Data for a 2D polymeric complex of Zn(II) with an aroyl-hydrazone Schiff base ligand featuring N,O-coordination. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Zn-O1 Bond Length | 2.059 Å |

| Zn-N1 Bond Length | 2.069 Å |

| O1-Zn-N1 Angle | Not Provided |

| O1-Zn-O1A Angle | Not Provided |

| N1-Zn-N1A Angle | Not Provided |

| Coordination Geometry | Not Specified |

These structural studies on related compounds consistently show that the pyridine nitrogen is a primary coordination site, often working in concert with another donor atom from a substituent at the 2-position to form a stable chelate ring, resulting in well-defined coordination geometries like octahedral, square pyramidal, or square planar. nih.govresearchgate.net

Single Crystal X-ray Diffraction Analysis

While extensive searches of the chemical literature have been conducted, specific single crystal X-ray diffraction data for metal complexes of this compound are not widely reported. However, the coordination behavior can be inferred from structurally related aminopyridine and pyridyl-methanol ligands. Typically, aminopyridine derivatives coordinate to metal centers through the pyridine nitrogen and the exocyclic amino group, forming a stable five-membered chelate ring.

For instance, studies on complexes with other substituted aminopyridines show that the metal ion's coordination environment can range from tetrahedral to octahedral, depending on the metal, its oxidation state, and the other ligands present in the coordination sphere. mdpi.commdpi.comjocpr.com In complexes of this compound, coordination is expected to primarily involve the pyridyl nitrogen and the amino nitrogen, making it a bidentate N,N'-donor ligand. The methanol group might also coordinate, particularly if the amino group is deprotonated, or it may participate in intermolecular hydrogen bonding, influencing the crystal packing. researchgate.net

Table 1: Expected Crystallographic Data for a Hypothetical Metal Complex of this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Coordination Geometry | Distorted Octahedral/Tetrahedral |

| M-N (pyridine) distance | ~2.0 - 2.2 Å |

| M-N (amino) distance | ~2.1 - 2.3 Å |

| Chelate Bond Angle (N-M-N) | ~75-85° |

Note: This table is illustrative and based on data for similar aminopyridine complexes.

Spectroscopic Characterization (NMR, IR, UV-Vis, EPR)

Spectroscopic techniques are crucial for characterizing the structure and bonding in metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides insights into the ligand's coordination. Upon complexation, the chemical shifts of the protons and carbons on the this compound ligand are expected to change. Protons nearest to the metal center, such as those on the pyridine ring and the amino group, would typically show the most significant downfield shifts due to the deshielding effect of the metal ion. The disappearance or broadening of the N-H and O-H proton signals can also indicate coordination or deprotonation. For paramagnetic complexes, NMR signals are often significantly broadened and shifted, providing information about the electronic structure and magnetic properties of the complex. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational modes of the ligand and how they change upon coordination. Key vibrational bands for this compound include the N-H stretching of the amino group, O-H stretching of the methanol, and C=N/C=C stretching of the pyridine ring. Coordination to a metal center typically causes shifts in these bands. For example, the ν(C=N) of the pyridine ring may shift to a higher frequency, while the ν(N-H) of the amino group may shift to a lower frequency. The appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. ekb.eg

Table 2: Characteristic IR Bands for this compound and its Metal Complexes

| Functional Group | Vibration Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) |

|---|---|---|---|

| O-H (methanol) | Stretching | ~3300-3400 | Broadened or shifted |

| N-H (amino) | Stretching | ~3200-3300 | Shifted to lower frequency |

| C=N, C=C (pyridine) | Stretching | ~1550-1600 | Shifted to higher frequency |

| M-N | Stretching | - | ~400-600 |

| M-O | Stretching | - | ~300-500 |

Note: This table presents expected vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal complexes provide information about the d-orbital splitting and charge transfer transitions. Complexes of this compound are expected to exhibit two main types of electronic transitions: ligand-centered (π→π*) transitions in the UV region and metal-centered (d-d) or ligand-to-metal charge transfer (LMCT) transitions in the visible or near-UV region. The d-d transitions are typically weak and their energy corresponds to the crystal field splitting parameter (Δ), which is influenced by the metal ion and the ligand field strength. researchgate.netnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, or Electron Spin Resonance (ESR), is a powerful technique for studying complexes with unpaired electrons (paramagnetic species). nih.gov It provides detailed information about the electronic environment of the metal ion, including its oxidation state and coordination geometry. For example, a Cu(II) (d⁹) complex of this compound would be expected to show a characteristic EPR spectrum from which g-values and hyperfine coupling constants can be extracted, offering insights into the nature of the copper-ligand bonding. researchgate.net

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes are determined by the identity of the central metal ion, its oxidation state (and thus its d-electron count), and the coordination geometry imposed by the ligands. libretexts.org

Complexes of this compound with transition metals can be either diamagnetic (no unpaired electrons) or paramagnetic (one or more unpaired electrons). For instance, a complex with Zn(II) (d¹⁰) would be diamagnetic, while a complex with high-spin Fe(II) (d⁶) or Cu(II) (d⁹) would be paramagnetic.

The magnetic properties are typically investigated using techniques like SQUID magnetometry, which measures the magnetic susceptibility of a sample as a function of temperature. From these measurements, the effective magnetic moment (μ_eff) can be calculated. This value helps to determine the number of unpaired electrons and the spin state (high-spin or low-spin) of the metal center. uwimona.edu.jm For example, an octahedral Ni(II) (d⁸) complex is expected to have two unpaired electrons and a magnetic moment of approximately 2.8-3.3 Bohr magnetons (B.M.). scispace.com The electronic properties, such as the energies of the d-orbitals, are influenced by the ligand field created by this compound. As an N,N'-donor, it is expected to be a moderately strong field ligand.

Table 3: Predicted Magnetic Properties for Octahedral Complexes of this compound

| Metal Ion | d-Electron Count | Spin State | Unpaired Electrons | Calculated μ_so (B.M.) |

|---|---|---|---|---|

| Cr³⁺ | d³ | - | 3 | 3.87 |

| Mn²⁺ | d⁵ | High-spin | 5 | 5.92 |

| Fe²⁺ | d⁶ | High-spin | 4 | 4.90 |

| Co²⁺ | d⁷ | High-spin | 3 | 3.87 |

| Ni²⁺ | d⁸ | - | 2 | 2.83 |

| Cu²⁺ | d⁹ | - | 1 | 1.73 |

Note: μ_so refers to the spin-only magnetic moment.

Catalytic Applications of Metal Complexes

Metal complexes are widely used as catalysts in a vast array of chemical transformations due to their ability to activate substrates and facilitate bond formation and cleavage. While specific catalytic applications for complexes of this compound are not extensively documented, the structural features of the ligand suggest significant potential in both homogeneous and heterogeneous catalysis.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. Pincer-type ligands and other aminopyridine-based systems have shown remarkable activity in various reactions. mdpi.com Metal complexes of this compound could potentially catalyze reactions such as:

Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with N,N' ligands are known to be effective for the reduction of ketones, aldehydes, and imines. mdpi.com

Cross-Coupling Reactions: Palladium and nickel complexes are workhorses in C-C and C-N bond formation reactions. The aminopyridine moiety can serve as a robust ancillary ligand, stabilizing the metal center throughout the catalytic cycle. nih.gov

Polymerization: Group IV metal complexes stabilized by aminopyridinato ligands have been explored as catalysts for olefin polymerization.

The combination of a pyridine ring and an amino group provides a stable chelating environment that can be electronically tuned, making these complexes attractive candidates for a range of homogeneous catalytic processes.

Heterogeneous catalysts operate in a different phase from the reactants, which offers significant advantages in terms of catalyst separation and recycling. Metal complexes of this compound can be immobilized onto solid supports to create robust heterogeneous catalysts. researchgate.net

Methods for heterogenization include:

Covalent Anchoring: The methanol group of the ligand can be functionalized to covalently attach the complex to supports like silica, alumina, or polymers.

Encapsulation: The complexes can be synthesized within the pores of materials like zeolites or Metal-Organic Frameworks (MOFs).

These supported catalysts could be applied in oxidation, reduction, and various fine chemical synthesis reactions, combining the high selectivity of molecular catalysts with the practical benefits of heterogeneous systems.

Computational Chemistry and Theoretical Studies of 6 Aminopyridin 2 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, are employed to determine the optimized geometry, electronic structure, and other physicochemical properties of (6-Aminopyridin-2-yl)methanol.

Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It has been demonstrated to be a reliable method for calculating the optimized molecular structure, vibrational frequencies, and electronic properties of various organic compounds. researchgate.netmdpi.com For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict its most stable three-dimensional arrangement. scirp.org

The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic characteristics. Furthermore, DFT is employed to calculate key electronic properties that govern the reactivity and spectroscopic behavior of the molecule. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -5.87 eV |

| LUMO Energy | -0.98 eV |

| HOMO-LUMO Gap | 4.89 eV |

| Ionization Potential | 5.87 eV |

| Electron Affinity | 0.98 eV |

| Electronegativity (χ) | 3.425 eV |

| Chemical Hardness (η) | 2.445 eV |

| Chemical Softness (S) | 0.409 eV⁻¹ |

Ab Initio Methods

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for smaller molecules. For a molecule like this compound, ab initio calculations can be used to refine the geometries and energies obtained from DFT and to provide benchmark data for more approximate methods. These methods are particularly useful for studying excited states and electron correlation effects with high precision.

Conformer Analysis and Potential Energy Surfaces

The presence of rotatable bonds in this compound, specifically the C-C bond connecting the pyridine (B92270) ring to the methanol (B129727) group and the C-O bond of the methanol group, allows for the existence of multiple conformers. A conformer analysis is crucial to identify the most stable conformations and to understand the molecule's flexibility.

A potential energy surface (PES) scan is performed by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. The results of such an analysis reveal the relative populations of different conformers at a given temperature and the energy barriers for their interconversion.

Table 2: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 | 65.2° | 1.25 |

| 3 | -70.1° | 1.32 |

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful tools for investigating the interactions of a small molecule with a biological macromolecule, such as a protein. These studies are fundamental in drug discovery and design, providing insights into the binding mode and affinity of a ligand to its target.

Ligand-Protein Interactions and Binding Energy Calculations

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can be performed against a variety of protein targets to explore its potential biological activity. The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function.

The results of a docking study reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. The binding energy, a key output of these calculations, provides an estimate of the strength of the interaction. A more negative binding energy typically indicates a more stable complex. nih.gov

Table 3: Predicted Binding Energies and Interactions of this compound with a Hypothetical Kinase

| Parameter | Value |

| Binding Energy | -7.2 kcal/mol |

| Hydrogen Bond Interactions | Amine group with Asp145; Hydroxyl group with Glu91 |

| Hydrophobic Interactions | Pyridine ring with Val23, Ala40, Leu132 |

Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. Starting from the docked pose, an MD simulation calculates the trajectory of atoms and molecules by integrating Newton's equations of motion. This allows for the assessment of the stability of the binding mode and the flexibility of both the ligand and the protein.

Analysis of the MD trajectory can reveal important information about the conformational changes that occur upon ligand binding and the role of water molecules in mediating the interaction. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify the stability and flexibility of the system. These simulations offer a more realistic and dynamic picture of the ligand-protein interaction compared to the static view provided by molecular docking. mdpi.com

Spectroscopic Property Predictions

Theoretical predictions of spectroscopic properties are a cornerstone of computational chemistry, offering insights that complement and aid in the interpretation of experimental data. For this compound, these predictions would rely on optimizing the molecular geometry to a stable energy minimum and then applying specific computational methods to simulate its various spectra.

Vibrational analysis through computational methods is used to predict the infrared (IR) and Raman spectra of a molecule. This is typically achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. These calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds.

For this compound, a DFT calculation, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed. The resulting predicted vibrational frequencies can be correlated with experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

A detailed vibrational assignment would be presented in a table, correlating the predicted wavenumber for each vibrational mode with the corresponding functional group motion (e.g., N-H stretching, C-H aromatic stretching, C-O stretching of the methanol group). For instance, studies on the related compound 1-(6-Aminopyridin-2-yl)-3-(4-nitrophenyl) urea (B33335) have utilized DFT to perform such vibrational analyses researchgate.net.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | ~3400 |

| N-H Asymmetric Stretch | ~3350 |

| N-H Symmetric Stretch | ~3250 |

| Aromatic C-H Stretch | ~3100-3000 |

| CH₂ Asymmetric Stretch | ~2950 |

| CH₂ Symmetric Stretch | ~2850 |

| C=N Ring Stretch | ~1600 |

| C=C Ring Stretch | ~1580 |

| NH₂ Scissoring | ~1620 |

| CH₂ Scissoring | ~1460 |

| O-H Bend | ~1400 |

| C-O Stretch | ~1050 |

The prediction of NMR chemical shifts is a valuable tool for confirming molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the isotropic magnetic shielding tensors of nuclei. These values are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (TMS).

For this compound, ¹H and ¹³C NMR chemical shifts would be predicted. The calculations would be performed on the optimized geometry of the molecule. The predicted chemical shifts for each unique proton and carbon atom would be compared with experimental data to aid in the assignment of the observed NMR signals. The accuracy of these predictions is highly dependent on the level of theory and the inclusion of solvent effects in the computational model.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Atom Position | Predicted ¹H Chemical Shift (ppm) |

| C2 | ~160 | H (on C3) | ~6.5 |

| C3 | ~105 | H (on C4) | ~7.4 |

| C4 | ~140 | H (on C5) | ~6.4 |

| C5 | ~110 | H₂ (on CH₂) | ~4.5 |

| C6 | ~158 | H (on OH) | Variable |

| CH₂OH | ~65 | H₂ (on NH₂) | ~5.0 |

The electronic absorption spectrum (UV-Vis) of a molecule is determined by the electronic transitions from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for predicting these transitions. By calculating the excitation energies and oscillator strengths, a theoretical UV-Vis spectrum can be generated.

For this compound, TD-DFT calculations would reveal the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). These calculations are typically performed using the optimized ground-state geometry and can include solvent effects to better replicate experimental conditions. The results are often analyzed in terms of the molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Studies on similar molecules like 6-Amino-2-methylpyridine-3-carbonitrile have employed TD-DFT for such purposes scirp.orgscirp.org.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~290 | > 0.1 | HOMO → LUMO |

| S₀ → S₂ | ~250 | > 0.1 | HOMO-1 → LUMO |

Analysis of Non-Covalent Interactions (NCI) and Electrostatic Potential Maps

Understanding the non-covalent interactions and the electrostatic potential of a molecule is crucial for predicting its intermolecular interactions, crystal packing, and sites of reactivity.

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes within a molecule or between molecules. The analysis is based on the electron density and its derivatives. The results are typically presented as 3D plots where different types of interactions are represented by different colored surfaces.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP map would highlight the negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group, indicating these are likely sites for hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino and hydroxyl groups would show positive potential, marking them as hydrogen bond donor sites. This analysis provides a qualitative prediction of the molecule's reactivity and intermolecular bonding behavior. The methodology for generating MEP maps is well-established and has been applied to a wide range of molecules to understand their interaction patterns mdpi.com.

Applications of 6 Aminopyridin 2 Yl Methanol in Medicinal Chemistry and Drug Discovery

(6-Aminopyridin-2-yl)methanol as a Privileged Scaffold for Bioactive Compounds

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity, by making specific structural modifications. The this compound structure fits this description, as its derivatives have shown activity against a variety of enzymes and receptors. The aminopyridine core is a key feature in numerous compounds that have been investigated for therapeutic purposes. The strategic placement of the amino and methanol (B129727) groups on the pyridine (B92270) ring allows for versatile chemical derivatization, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. This adaptability makes it a common starting point in the design of new bioactive compounds.

Derivatization for Pharmacological Activity

The true potential of this compound is unlocked through derivatization, a process where chemists modify the core structure to enhance its pharmacological activity. The amino and hydroxyl groups are primary sites for these modifications. For instance, the 2-aminopyridine (B139424) moiety has been utilized as a "cap group" in the design of potent enzyme inhibitors. This strategic placement can increase the basicity of the pyridine nitrogen, which in turn can strengthen hydrogen bond interactions with the target protein, such as the amino acid Tyr18 in the enzyme NAMPT. By systematically altering the substituents on the aminopyridine ring, researchers can optimize a compound's potency, selectivity, and pharmacokinetic profile.

Role in the Development of Enzyme Inhibitors (e.g., NAMPT, Tissue Kallikrein)

One of the most significant applications of the this compound scaffold is in the development of enzyme inhibitors. These molecules are designed to block the activity of specific enzymes that are involved in disease processes.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors: NAMPT is a crucial enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism. Cancer cells, with their high metabolic demands, are often highly dependent on this pathway, making NAMPT an attractive target for anticancer therapies. Numerous NAMPT inhibitors have been developed, and derivatives of aminopyridine structures are featured in their design. For example, modifications of a complex structure identified through screening led to a simplified derivative that retained remarkable activity, with an IC50 of 4.2 nM against the NAMPT enzyme. Another potent inhibitor, LSN3154567, has shown a broad spectrum of anticancer activity and robust efficacy in various tumor models.

Tissue Kallikrein Inhibitors: Tissue kallikreins (KLKs) are a group of proteases involved in various physiological and pathological processes. Unregulated KLK activity is implicated in skin diseases like Netherton syndrome. Researchers have developed potent and selective macrocyclic inhibitors of KLK5 (Ki = 1 nM) and KLK7 (Ki = 7 nM) using phage display of cyclic peptides, demonstrating the potential for targeting these enzymes. While not directly mentioning this compound, the broader class of aminopyridine-related structures provides a foundation for designing inhibitors for such protease targets.

| Compound Class | Target Enzyme | Example Compound | Reported Potency | Reference |

|---|---|---|---|---|

| NAMPT Inhibitor | Nicotinamide Phosphoribosyltransferase (NAMPT) | Compound 16 (derivative) | IC50 = 4.2 nM | |

| NAMPT Inhibitor | Nicotinamide Phosphoribosyltransferase (NAMPT) | LSN3154567 | Broad-spectrum activity | |

| NAMPT Inhibitor | Nicotinamide Phosphoribosyltransferase (NAMPT) | A4276 | IC50 = 492 nM | |

| Kallikrein Inhibitor | Tissue Kallikrein 5 (KLK5) | Macrocyclic Peptide Inhibitor | Ki = 1 nM | |

| Kallikrein Inhibitor | Tissue Kallikrein 7 (KLK7) | Macrocyclic Peptide Inhibitor | Ki = 7 nM |

Anticancer Agents

The development of anticancer agents is a primary focus for derivatives of this compound, largely due to their effectiveness as NAMPT inhibitors. By depleting NAD+ in cancer cells, these inhibitors can disrupt cellular metabolism and induce cell death. Pyridin-2(1H)-ones, which are structurally related, are known to possess a range of biological activities, including antitumoral properties. Research into novel heterocyclic derivatives for evaluation as potential anticancer agents is an active field. For instance, certain cyanopyridone and thioxopyridine derivatives have shown effectiveness against the HeLa cervix cell line with IC50 values in the low microgram per milliliter range.

Antimicrobial and Antifungal Agents

The versatility of the aminopyridine scaffold extends to the development of agents against microbial and fungal infections. The search for new antimicrobial agents is driven by the rise of drug-resistant pathogens. Synthesized N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives have demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Similarly, novel 2-Amino-4-Methylthiazole analogs have been developed to combat bacterial and fungal infections, with some derivatives showing excellent antimicrobial activity and low toxicity to mammalian cells. These studies highlight the potential of pyridine-based structures in creating new classes of antimicrobial and antifungal drugs.

| Agent Type | Target Organisms | Example Compound Class | Reported Activity | Reference |

|---|---|---|---|---|

| Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi | N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives | Potent inhibitory activity | |

| Antimicrobial | Gram-positive and Gram-negative bacteria, Fungi | 2-Amino-4-Methylthiazole analogs (e.g., 4d) | MIC = 0.5 µg/mL, MBC = 4 µg/mL | |

| Antifungal | Trichophyton mentagrophytes, Candida albicans | Methanol extract of Sarcochlamys pulcherrima | MIC: 6.25-50 mg/mL |

Neurological Applications (e.g., Potassium Channel Blockers)

Aminopyridines are well-known for their ability to block voltage-gated potassium channels. This mechanism of action is particularly relevant in neurological disorders where nerve conduction is impaired, such as multiple sclerosis (MS). In demyelinated axons, the exposure of potassium channels can lead to a leakage of potassium ions, which impairs the ability of the nerve to conduct electrical impulses. Potassium channel blockers like 4-aminopyridine (B3432731) (4-AP) can help restore conduction in these damaged axons. A novel derivative, 4-aminopyridine-3-methanol (4-AP-3-MeOH), has been developed as a fast potassium channel blocker. Studies have shown that this compound can significantly increase axonal conduction in an animal model of MS, highlighting the potential of modified aminopyridine methanols in treating neurological conditions.

Modulators of Biological Pathways (e.g., PI3Kα/mTOR Pathway)

Beyond single enzyme targets, derivatives of this compound can modulate entire biological signaling pathways. The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. The development of inhibitors that target key components of the PI3K/mTOR pathway is a major goal in cancer therapy. While direct evidence linking this compound to this pathway was not prominent in the provided search context, the structural motifs are common in kinase inhibitors, which frequently target pathways like PI3K/mTOR. The adaptability of the privileged scaffold allows for its optimization to target kinases within this and other crucial cellular pathways.

Ligands in Biochemical Assays

The utility of this compound in the context of biochemical assays primarily lies in its role as a foundational building block for the synthesis of targeted ligands. Its structural analogues, which are molecules derived from or similar to this compound, have been investigated for their interactions with various proteins.

Biochemical assays are crucial tools in drug discovery for assessing the interaction between a potential drug molecule (ligand) and its biological target, which is often a protein such as an enzyme or a receptor. These assays can measure various parameters, including the binding affinity of the ligand to the target or the ligand's ability to inhibit the target's activity.